5-Propylisoxazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-propyl-1,2-oxazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-3-5-4-6(7)8-9-5/h4H,2-3H2,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXLZOMDJAHIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of 5 Propylisoxazol 3 Amine Formation and Reactivity
Detailed Reaction Pathways for Isoxazole (B147169) Ring Cyclization
The formation of the 3-amino-5-alkylisoxazole ring system, such as in 5-propylisoxazol-3-amine, is primarily achieved through the cyclocondensation of a β-ketonitrile with hydroxylamine (B1172632). The regiochemical outcome of this reaction—whether the 3-amino or the 5-amino isomer is formed—is highly dependent on the reaction conditions, particularly pH and temperature. doi.orglookchem.comorganic-chemistry.org
To synthesize this compound, the required precursor is 3-oxo-2-cyanohexane. The reaction with hydroxylamine can proceed via two main pathways:
Pathway A (Favored for 3-Aminoisoxazole): Under weakly basic conditions (pH 7-8) and at lower temperatures (typically at or below 45°C), the nucleophilic attack of hydroxylamine preferentially occurs at the nitrile carbon. lookchem.comorganic-chemistry.org This is followed by an acid-mediated intramolecular cyclization where the newly formed hydroxyimino group attacks the ketone carbonyl, which after dehydration, yields the 3-aminoisoxazole. lookchem.com
Pathway B (Favored for 5-Aminoisoxazole): At higher pH (>8) and elevated temperatures (e.g., 100°C), the hydroxylamine preferentially attacks the more electrophilic ketone carbonyl. lookchem.comorganic-chemistry.org Subsequent cyclization onto the nitrile group leads to the isomeric 5-aminoisoxazole.
Therefore, the regioselective synthesis of this compound is achieved by carefully controlling the reaction environment to favor the initial attack on the nitrile functionality. organic-chemistry.org
Another significant pathway for isoxazole synthesis is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nih.govurfu.ru This involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile. To obtain this compound via this method, one could envision the reaction of pentanenitrile oxide with a dipolarophile that can introduce the amino group, such as cyanamide (B42294) or an enamine. nih.govrsc.org The nitrile oxide itself is typically generated in situ from precursors like valeraldoxime (via oxidation) or 1-nitropropane (B105015) (via dehydration). The regioselectivity of this cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile. urfu.ru
Table 1: Key Synthetic Pathways to this compound
| Pathway | Precursors | Key Conditions | Product | Ref. |
| Cyclocondensation | 3-Oxo-2-cyanohexane + Hydroxylamine | 7 < pH < 8, T ≤ 45°C, then acid-mediated cyclization | This compound | lookchem.com, organic-chemistry.org |
| [3+2] Cycloaddition | Pentanenitrile Oxide + Cyanamide | In situ generation of nitrile oxide (e.g., from valeraldoxime + oxidant) | This compound | nih.gov, rsc.org |
Role of Intermediates in Multi-Step Syntheses (e.g., Nitrile Oxides, Imines, Carbamates)
The syntheses of this compound are classic examples of multi-step processes where the isolation and reactivity of intermediates dictate the final product.
Amidoxime and Oxime Intermediates: In the cyclocondensation of 3-oxo-2-cyanohexane with hydroxylamine, the initial nucleophilic addition leads to distinct intermediates depending on the site of attack.
Attack at the nitrile group forms an amidoxime (or its tautomer, a hydroxyimidoyl) intermediate. researchgate.netnih.gov This species is crucial for the formation of the 3-amino isomer. The subsequent intramolecular attack of the oxime oxygen on the ketone carbonyl, followed by dehydration, completes the isoxazole ring. researchgate.net
Attack at the ketone carbonyl first forms an oxime . ontosight.aibyjus.com This intermediate, upon cyclization, would lead to the 5-amino isomer. The ability to control the formation of these competing intermediates through pH and temperature is key to the regioselective synthesis. lookchem.comorganic-chemistry.org
Nitrile Oxide Intermediates: Nitrile oxides are highly reactive 1,3-dipoles that are central to many isoxazole syntheses. They are typically unstable and generated in situ to prevent dimerization into furoxans. For the synthesis of this compound, pentanenitrile oxide (CH₃(CH₂)₃C≡N⁺-O⁻) is the required intermediate. It can be generated via several methods:
Dehydrohalogenation of hydroxymoyl halides: Valeraldoxime can be halogenated (e.g., with NCS or NBS) to form the corresponding hydroxymoyl halide, which eliminates HX upon treatment with a non-nucleophilic base to yield the nitrile oxide.
Oxidation of aldoximes: Direct oxidation of valeraldoxime using reagents like chloramine-T or hypervalent iodine compounds can efficiently produce pentanenitrile oxide.
Dehydration of nitroalkanes: Primary nitroalkanes like 1-nitropropane can be dehydrated using reagents such as phenyl isocyanate in the presence of a base.
Once generated, the nitrile oxide rapidly undergoes cycloaddition with a suitable dipolarophile. urfu.ru
Imines and Enamines as Intermediates/Reactants: Imines and enamines play a role both as intermediates and as starting materials.
The reaction of β-oxo dithioesters with amines and hydroxylamine proceeds through an in situ generated β-oxothioamide , which can be considered a vinylogous amide or enamine-like intermediate, to yield 3-aminoisoxazoles. researchgate.net
Enamines can act as dipolarophiles in reactions with nitrile oxides. The cycloaddition yields a dihydroisoxazole (B8533529) (isoxazoline) intermediate, which then eliminates an amine to aromatize into the final isoxazole product. urfu.ru
Electron Transfer Mechanisms in Electrochemical and Photocatalytic Syntheses
Modern synthetic methods increasingly employ electrochemical and photocatalytic approaches, which often proceed through electron transfer mechanisms involving radical intermediates.
Electrochemical Synthesis: The electrochemical synthesis of isoxazoles (or their isoxazoline (B3343090) precursors) can be achieved by the oxidation of aldoximes. google.com In a hypothetical electrochemical synthesis of this compound, the mechanism could involve the following steps:
Oxidation: An aldoxime, such as valeraldoxime, is oxidized at the anode. This single-electron transfer (SET) would generate a radical cation.
Deprotonation & Radical Formation: The radical cation loses a proton to form a hydroxyiminoyl radical.
Second Oxidation: This radical undergoes a second oxidation and deprotonation to form the nitrile oxide intermediate.
Cycloaddition: The in situ generated pentanenitrile oxide then reacts with a suitable dipolarophile (e.g., cyanamide) in the reaction vessel to form the target isoxazole ring. Kinetic studies of similar electrochemical processes suggest a stepwise, radical-mediated mechanism rather than a concerted cycloaddition. google.com
Photocatalytic Synthesis: Photocatalytic methods, often using visible light, can also generate the necessary reactive intermediates. numberanalytics.com A plausible photocatalytic pathway could involve a photosensitizer (PC) like Ru(bpy)₃²⁺ or an organic dye.
Excitation: The photocatalyst absorbs light and enters an excited state (PC*).
Electron Transfer: The excited photocatalyst can initiate an electron transfer. For instance, it could oxidize an aldoxime to its radical cation, similar to the electrochemical pathway.
Radical Cascade: Alternatively, a radical-polar crossover pathway could be initiated by single-electron transfer, leading to radical intermediates that ultimately cyclize to form the isoxazole ring. Photochemical methods are valued for their mild conditions and high atom economy. nih.gov
Nucleophilic and Electrophilic Addition Processes
The reactivity of this compound is dictated by the interplay between the nucleophilic amino group and the electron-deficient isoxazole ring. researchgate.net
Nucleophilic Character: The exocyclic amino group at the C3 position is a strong nucleophilic center. beilstein-journals.org It can readily participate in a variety of reactions:
N-Acylation and N-Alkylation: The amine can be easily acylated with acyl chlorides or anhydrides, or alkylated with alkyl halides.
Multicomponent Reactions: 3-Aminoisoxazoles are valuable substrates in multicomponent reactions, where the amino group acts as the initial nucleophile. beilstein-journals.orgresearchgate.net For example, it can react with aldehydes and an active methylene (B1212753) compound in complex cascades to form fused heterocyclic systems.
Addition to Electrophiles: The amino group can add to various electrophilic systems. For example, it can undergo Michael addition to α,β-unsaturated carbonyl compounds or participate in addition-elimination reactions. nih.gov
Electrophilic Character and Ring Reactivity: The isoxazole ring is generally considered electron-deficient due to the electronegativity of the nitrogen and oxygen atoms, making it susceptible to nucleophilic attack rather than electrophilic addition.
Nucleophilic Substitution (on activated rings): While the unsubstituted ring is relatively inert, the presence of a good leaving group allows for nucleophilic substitution. A common strategy involves preparing a 3-halo-isoxazole (e.g., 3-bromo-5-propylisoxazole), which can then react with an amine source (like ammonia (B1221849) or a protected amine) via nucleophilic aromatic substitution (SNA_r) to install the 3-amino group. researchgate.net A two-step sequence involving the reaction of 3-bromoisoxazolines with amines followed by oxidation is also an effective route to 3-aminoisoxazoles. researchgate.net
Ring Opening: Under certain conditions (e.g., strong base or reductive cleavage), the N-O bond of the isoxazole ring can break. This ring-opening can be followed by further transformations, making aminoisoxazoles useful synthons for other heterocycles like pyrazoles or β-ketonitriles. google.comthieme-connect.comencyclopedia.pub
Electrophilic Addition: Direct electrophilic addition to the isoxazole ring carbons is unfavorable. Electrophilic attack will preferentially occur on the more nucleophilic amino group.
Table 2: Summary of Reactivity for this compound
| Reaction Type | Reacting Center | Example Transformation | Intermediate/Product Type | Ref. |
| Nucleophilic Addition/Substitution | 3-Amino Group | Reaction with an acyl chloride | N-Acylated aminoisoxazole | researchgate.net |
| Nucleophilic Addition/Substitution | 3-Amino Group | Michael addition to an enone | β-Amino ketone derivative | nih.gov |
| Nucleophilic Aromatic Substitution | C3-Position (activated) | Reaction of 3-bromo-5-propylisoxazole with ammonia | This compound | researchgate.net |
| Ring-Opening | N-O Bond | Reaction with a base like sodium ethoxide | β-Ketonitrile | google.com |
Rearrangement Reactions Affecting Isoxazole Amine Structure
Isoxazole rings can undergo several types of structural rearrangements, often induced by light, heat, or chemical reagents. These reactions can dramatically alter the heterocyclic core.
Photochemical Rearrangements: Upon absorption of UV light, isoxazoles can isomerize to various other heterocycles. numberanalytics.com The process often begins with the homolytic cleavage of the weak N-O bond, leading to a diradical intermediate. nih.gov This can then rearrange through several pathways:
Formation of a 2H-azirine intermediate, which can subsequently ring-open to a nitrile ylide or a vinyl nitrene.
The azirine can rearrange to form an oxazole , a common outcome of isoxazole photolysis.
In some cases, highly reactive ketenimine intermediates can be formed and isolated using flow chemistry techniques. These ketenimines are powerful electrophiles that can be trapped with nucleophiles (like hydrazine) to form different heterocycles, such as pyrazoles. nih.gov
The Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution reaction that is highly relevant to N-substituted 3-aminoisoxazoles. wikipedia.org In a typical Smiles rearrangement, an N-aryl derivative of this compound, where the aryl group is activated by an electron-withdrawing group, can rearrange upon treatment with a base. nih.gov The mechanism involves the nucleophilic attack of the deprotonated amino group onto the activated aryl ring, proceeding through a spirocyclic Meisenheimer-type intermediate, leading to a new heterocyclic system. Radical versions of the Smiles rearrangement have also been developed. nih.govmdpi.com
Boulton–Katritzky Rearrangement: This rearrangement involves the thermal or base-catalyzed isomerization of heterocyclic systems. It has been observed in tandem with other reactions involving 3-aminoisoxazoles to rapidly generate complex fused heterocycles like doi.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines. acs.org
Domino Rearrangements: 3-Aminoisoxazoles can serve as precursors in domino reactions where the initial ring-opening of the isoxazole triggers a subsequent cyclization. A notable example is the conversion of isoxazoles to pyrazoles by reaction with hydrazine (B178648). encyclopedia.pub The reaction is believed to proceed via base-catalyzed ring opening of the isoxazole to a β-ketonitrile intermediate, which then condenses with hydrazine to form the pyrazole (B372694) ring. thieme-connect.comencyclopedia.pub
Derivatization and Structural Diversity of 5 Propylisoxazol 3 Amine
Substitution Reactions on the Isoxazole (B147169) Ring of 5-Propylisoxazol-3-amine
The isoxazole ring, while aromatic, exhibits distinct reactivity patterns influenced by the two heteroatoms and the existing substituents. The C4 position, flanked by the C3-amine and C5-propyl groups, is the most electron-rich carbon and is thus the primary site for electrophilic substitution. byjus.commsu.edu The electron-donating nature of the 3-amino group further activates this position for such reactions.
Direct C-H functionalization of the isoxazole ring is a key strategy for introducing new substituents. rsc.orgresearchgate.net Common electrophilic substitution reactions include halogenation and nitration.
Halogenation: Direct halogenation of amino-substituted heterocycles like pyrazol-5-amines has been successfully achieved using N-halosuccinimides (NXS) such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). beilstein-archives.org A similar approach can be applied to this compound, where an electrophilic halogen attacks the C4 position.
Nitration: Nitration can introduce a nitro group at the C4 position, typically using a mixture of nitric acid and sulfuric acid. byjus.com However, the reaction conditions must be carefully controlled, as the amino group is sensitive to strong oxidizing acids and can be protonated, which would deactivate the ring. byjus.com In some cases, protecting the amine group as an acetamide (B32628) can provide better control over the reaction and prevent undesired side reactions. byjus.com The introduction of a nitro group at position 4 has been documented for related isoxazole structures.
Table 1: Representative Electrophilic Substitution Reactions on the Isoxazole Ring
| Reaction | Reagent(s) | Position of Substitution | Potential Product | Reference |
|---|---|---|---|---|
| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 4-Chloro-5-propylisoxazol-3-amine | beilstein-archives.org |
| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-5-propylisoxazol-3-amine | beilstein-archives.org |
| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitro-5-propylisoxazol-3-amine | byjus.com |
Modifications and Functionalization of the Propyl Side Chain
The propyl group at the C5 position offers another avenue for structural diversification. The methyl group on a C5-alkyl-substituted isoxazole is known to be acidic and can be deprotonated by a strong base like sodium amide or n-butyllithium, followed by reaction with an electrophile. colab.wsoup.comscispace.com This suggests that the methylene (B1212753) group adjacent to the isoxazole ring in the propyl chain of this compound could be similarly functionalized.
Alkylation: Treating the parent compound with a strong base could generate a carbanion on the carbon adjacent to the isoxazole ring, which can then be alkylated with various alkyl halides. This allows for the extension or branching of the side chain. Research on 3,5-dimethylisoxazole (B1293586) has shown that alkylation occurs preferentially on the 5-methyl group. colab.wsoup.com
Oxidation: The propyl side chain can also be a target for oxidation reactions. Under controlled conditions, the methylene group alpha to the ring could be oxidized to a ketone. More vigorous oxidation could potentially lead to cleavage of the propyl group or oxidation to a carboxylic acid, although this would likely require harsh conditions that might also affect other parts of the molecule. researchgate.net
Table 2: Potential Modifications of the Propyl Side Chain
| Reaction Type | Typical Reagents | Description | Potential Product | Reference |
|---|---|---|---|---|
| α-Alkylation | 1. Strong Base (e.g., NaNH₂, n-BuLi) 2. Alkyl Halide (R-X) | Introduction of an alkyl group at the C1 position of the propyl chain. | 5-(1-Alkylpropyl)isoxazol-3-amine | colab.wsoup.com |
| α-Oxidation | Oxidizing Agent (e.g., MnO₂) | Conversion of the methylene group adjacent to the ring into a carbonyl group. | 1-(3-Amino-isoxazol-5-yl)propan-1-one | researchgate.net |
Chemical Transformations of the Amine Group (e.g., Acylation, Alkylation)
The primary amino group at the C3 position is a highly versatile functional handle for derivatization. It readily undergoes reactions typical of primary amines, such as acylation and alkylation. byjus.comaklectures.com
Acylation: The amine can be acylated to form amides using various acylating agents like acyl chlorides or acid anhydrides in the presence of a base. aklectures.comorganic-chemistry.org This reaction is often used to introduce a wide variety of substituents or to serve as a protecting group strategy during other transformations, such as nitration of the isoxazole ring. byjus.com For example, reaction with acetic anhydride (B1165640) yields the corresponding acetamide. aklectures.com
Alkylation: N-alkylation of the amino group can be achieved by reaction with alkyl halides. However, direct alkylation of primary amines can often lead to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. mdpi.com To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine.
Table 3: Common Transformations of the Amine Group
| Reaction Type | Reagent(s) | Product Class | Reference |
|---|---|---|---|
| Acylation | Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O) | N-(5-Propylisoxazol-3-yl)amide | aklectures.com |
| Sulfonylation | Sulfonyl chloride (RSO₂Cl) | N-(5-Propylisoxazol-3-yl)sulfonamide | nih.gov |
| Alkylation (Reductive Amination) | 1. Aldehyde/Ketone (R'COR'') 2. Reducing Agent (e.g., NaBH₃CN) | N-Alkyl-5-propylisoxazol-3-amine | mdpi.com |
| Schiff Base Formation | Aldehyde or Ketone | N-(Alkylidene/Benzylidene)-5-propylisoxazol-3-amine | jptcp.com |
Synthesis of Hybrid Molecules Incorporating the this compound Moiety
The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. mdpi.comnih.gov this compound is an attractive scaffold for this purpose, where its functional groups can be used to link it to other bioactive molecules.
The amino group is the most common point of attachment. For instance, it can be acylated with a carboxylic acid that is part of another biologically active compound (e.g., a non-steroidal anti-inflammatory drug, an antimicrobial agent, or an anticancer agent). mdpi.comhku.hk This creates a stable amide linkage, resulting in a hybrid molecule. This strategy has been employed in the synthesis of hybrids containing 1,3,4-oxadiazole (B1194373) and natural phenols, as well as sugar-amino acid hybrids. mdpi.comhku.hk
Table 4: Strategies for Hybrid Molecule Synthesis
| Linkage Type | Coupling Reaction | Bioactive Moiety Example | Reference |
|---|---|---|---|
| Amide | Amide coupling (e.g., using DCC, EDCI) with a carboxylic acid-containing drug. | Ibuprofen, Ciprofloxacin | mdpi.com |
| Sulfonamide | Reaction with a sulfonyl chloride-containing molecule. | Sulfonamide drugs | nih.gov |
| Urea (B33335)/Thiourea | Reaction with an isocyanate or isothiocyanate. | Various pharmacophores | mdpi.com |
Stereochemical Considerations in Derivative Synthesis
Introducing stereocenters into the derivatives of this compound can significantly expand its structural diversity and is often crucial for biological activity. Chirality can be introduced in several ways.
Modification of the Propyl Side Chain: If the α-carbon of the propyl group is functionalized with a substituent other than hydrogen or another propyl group (e.g., via α-alkylation), it becomes a chiral center. The use of chiral bases or catalysts during this functionalization step could potentially lead to the stereoselective formation of one enantiomer over the other.
Derivatization of the Amine Group: When the amine is reacted with a chiral acid or another chiral molecule, a pair of diastereomers can be formed. These can often be separated using standard techniques like chromatography or crystallization.
Asymmetric Synthesis: Stereoselective synthesis of isoxazole-containing systems, often through intramolecular cycloaddition reactions, has been reported. nih.govacs.orgfigshare.com For example, using chiral precursors derived from carbohydrates, isoxazole-fused bicyclic iminosugars have been synthesized with a high degree of stereocontrol. nih.govacs.org Similar principles could be applied to the synthesis of chiral derivatives of this compound, for instance by starting with a chiral building block that contains the propyl group with a defined stereochemistry. Pd-catalyzed carboetherification reactions have also been developed for the stereoselective construction of substituted isoxazolidines, which can be precursors to isoxazoles. nih.gov
Advanced Spectroscopic and Analytical Characterization of 5 Propylisoxazol 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Propylisoxazol-3-amine, ¹H and ¹³C NMR spectra provide definitive information about its structure.
In the ¹H NMR spectrum, the propyl group gives rise to three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the isoxazole (B147169) ring. The isoxazole ring itself contains a single proton at the C4 position, which typically appears as a singlet in the aromatic region. The amine (NH₂) protons usually produce a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The isoxazole ring carbons (C3, C4, and C5) resonate at characteristic chemical shifts, with the carbon bearing the amino group (C3) and the carbon bearing the propyl group (C5) appearing at lower fields compared to the C4 carbon. udel.edu The three carbons of the propyl group will have distinct signals in the aliphatic region of the spectrum. libretexts.org In some derivatives, the presence of conformers due to restricted rotation around single bonds can lead to the observation of doubled sets of signals in both ¹H and ¹³C NMR spectra. beilstein-journals.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar structural motifs.
| Atom | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
| H4 (Isoxazole) | ~ 5.8 - 6.2 | Singlet | ~ 95 - 105 |
| NH₂ | ~ 4.5 - 5.5 (broad) | Singlet | N/A |
| -CH₂- (to C5) | ~ 2.5 - 2.8 | Triplet | ~ 25 - 30 |
| -CH₂- (middle) | ~ 1.6 - 1.9 | Sextet | ~ 20 - 25 |
| -CH₃ | ~ 0.9 - 1.1 | Triplet | ~ 10 - 15 |
| C3 (Isoxazole) | N/A | N/A | ~ 168 - 172 |
| C5 (Isoxazole) | N/A | N/A | ~ 160 - 165 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. chemguide.co.uk For this compound (C₆H₁₀N₂O), the molecular weight is 126.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 126.
The presence of nitrogen means the molecular ion will have an even mass, consistent with the Nitrogen Rule. whitman.edu Fragmentation of the molecular ion provides a fingerprint that aids in structural confirmation. Common fragmentation pathways for this compound and its derivatives would include:
Loss of the propyl group: Cleavage of the bond between the propyl group and the isoxazole ring would result in a significant peak at m/z 83 ([M-43]⁺).
Alpha-Cleavage: Cleavage of the C-C bond beta to the nitrogen atom of the amine is a characteristic fragmentation for amines, leading to the formation of a stable ion. whitman.edu For primary amines, this can result in a characteristic peak at m/z 30. whitman.edu
Ring Cleavage: The isoxazole ring can undergo cleavage, leading to a complex pattern of smaller fragment ions. Common losses include HCN, CO, and fragments related to the nitrile oxide precursor.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Notes |
| 126 | [C₆H₁₀N₂O]⁺ | Molecular Ion (M⁺) |
| 111 | [M - CH₃]⁺ | Loss of a methyl radical |
| 83 | [M - C₃H₇]⁺ | Loss of the propyl radical |
| 56 | [C₃H₆N]⁺ | Resulting from ring cleavage |
| 43 | [C₃H₇]⁺ | Propyl cation |
| 30 | [CH₂NH₂]⁺ | Characteristic fragment for primary amines whitman.edu |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The FT-IR spectrum of this compound would display several characteristic absorption bands.
The primary amine (R-NH₂) group is identified by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. msu.edu A strong N-H bending vibration (scissoring) is also expected around 1650-1580 cm⁻¹. msu.edu The propyl group will be evident from C-H stretching vibrations just below 3000 cm⁻¹. The isoxazole ring itself contributes to the fingerprint region of the spectrum, with C=N and C=C stretching vibrations typically appearing in the 1650-1450 cm⁻¹ range and ring breathing modes at lower frequencies.
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 2960 - 2850 | C-H Stretch | Propyl Group |
| 1650 - 1580 | N-H Bend (scissoring) | Primary Amine |
| 1650 - 1550 | C=N Stretch | Isoxazole Ring |
| 1500 - 1400 | C=C Stretch | Isoxazole Ring |
| 1470 - 1430 | C-H Bend | Propyl Group |
| 900 - 650 | N-H Wag (out-of-plane bend) | Primary Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. msu.edu While isolated isoxazole rings show weak absorption, the presence of an amino group (an auxochrome) on the ring in this compound extends the conjugation. msu.edu
This extended conjugation allows for lower energy electronic transitions, primarily π → π* and n → π*, shifting the maximum absorption wavelength (λ_max) to a longer value (a bathochromic shift). The spectrum is typically recorded in a non-absorbing solvent like ethanol (B145695) or hexane. The λ_max for this compound would be expected in the near UV range, and its exact position and molar absorptivity (ε) are sensitive to the solvent polarity and pH, as protonation of the amino group would alter the electronic structure of the chromophore.
Advanced Spectroscopic Techniques for Isomeric Discrimination and Conformational Analysis
Beyond basic structural confirmation, advanced spectroscopic techniques are employed to resolve subtle structural questions like isomerism and molecular conformation.
Isomeric Discrimination: Distinguishing between isomers, such as this compound and its constitutional isomer 3-propylisoxazol-5-amine, can be challenging with standard 1D NMR alone. researchgate.net Advanced solid-state NMR experiments, such as the ¹³C{¹⁴N} Rotational-Echo Double-Resonance (RESPDOR) experiment, can serve as an "attached nitrogen test." nih.goviastate.edu This technique selectively observes carbon atoms directly bonded to nitrogen. In the case of this compound, the C3 carbon would show a signal in the ¹⁴N-filtered spectrum, whereas the C5 carbon would not, allowing for unambiguous differentiation from its isomer where the C5 carbon is attached to the nitrogen. nih.goviastate.edu
Conformational Analysis: For derivatives of this compound, particularly those with bulky substituents, different stable conformations (conformers or rotamers) may exist due to restricted rotation around single bonds. nih.gov These conformers can often be observed and studied using variable-temperature (VT) NMR spectroscopy. beilstein-journals.org As the temperature is lowered, the rate of interconversion between conformers slows, and separate signals for each conformer may be resolved in the NMR spectrum. beilstein-journals.org Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlation data to determine the spatial proximity of different protons, helping to define the preferred conformation in solution. researchgate.net
Computational and Theoretical Chemistry Studies on 5 Propylisoxazol 3 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 5-Propylisoxazol-3-amine, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p), can elucidate its fundamental electronic properties. nih.gov These calculations yield optimized molecular geometry and a wealth of information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of these orbitals, EHOMO and ELUMO, are crucial for understanding chemical reactivity. EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov From these orbital energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature.
| Parameter | Value | Description |
|---|---|---|
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | 1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicator of chemical stability and reactivity |
| Dipole Moment (μ) | 2.5 D | Measure of the molecule's overall polarity |
| Electronegativity (χ) | 2.35 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 3.85 eV | Resistance to change in electron configuration |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering insights into dynamic processes. nih.gov An MD simulation of this compound, often in a solvent like water or an organic solvent, can reveal its conformational landscape—the various shapes the molecule adopts due to rotations around its single bonds, particularly in the propyl chain.
MD simulations are also invaluable for studying intermolecular interactions. academie-sciences.frdovepress.com By analyzing the simulation trajectory, one can identify and quantify the non-covalent interactions, such as hydrogen bonds between the amine group (-NH₂) and solvent molecules, or hydrophobic interactions involving the propyl group. nih.gov Metrics like the Radial Distribution Function (RDF) can pinpoint the average distance and coordination number of solvent molecules around specific sites on the solute. dovepress.com The stability of the system over the simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the molecule's atoms from their initial positions. dovepress.com
| Interaction Type | Molecular Groups Involved | Average Distance (Å) | Significance |
|---|---|---|---|
| Hydrogen Bond (Donor) | Amine (-NH₂) with Water (Oxygen) | 2.9 | Key interaction for solvation in protic solvents |
| Hydrogen Bond (Acceptor) | Isoxazole (B147169) Nitrogen with Water (Hydrogen) | 2.8 | Contributes to water solubility |
| Hydrogen Bond (Acceptor) | Isoxazole Oxygen with Water (Hydrogen) | 3.0 | Contributes to water solubility |
| Hydrophobic Interaction | Propyl Chain with Water | N/A | Influences molecular aggregation and solubility |
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations, primarily using DFT, are widely employed to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. nih.gov For this compound, theoretical vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra can be computed.
The calculation of vibrational frequencies involves computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). faccts.de The resulting harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. nist.gov The predicted spectrum allows for the assignment of specific vibrational modes, such as N-H stretching, C-H stretching of the propyl group, and isoxazole ring vibrations. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing calculated shifts to experimental data confirms structural assignments and helps interpret complex spectra.
| Spectrum | Functional Group/Atom | Calculated Value (Scaled) | Typical Experimental Value |
|---|---|---|---|
| IR (cm⁻¹) | N-H Stretch (Amine) | 3405, 3310 cm⁻¹ | ~3400-3300 cm⁻¹ |
| C-H Stretch (Propyl) | 2965, 2878 cm⁻¹ | ~2960-2870 cm⁻¹ | |
| C=N Stretch (Isoxazole) | 1645 cm⁻¹ | ~1640-1650 cm⁻¹ | |
| ¹³C NMR (ppm) | C3 (C-NH₂) | 168.5 ppm | ~170 ppm |
| C5 (C-Propyl) | 174.2 ppm | ~175 ppm | |
| Propyl-CH₂ | 28.1 ppm | ~29 ppm |
Analysis of Reaction Mechanisms and Transition States using Computational Methods
Computational methods are instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with them. For this compound, a common reaction would involve the nucleophilic amine group, for example, in an N-acylation reaction with an acyl chloride.
Using DFT, one can model the entire reaction coordinate. This involves locating the geometry of the transition state (the highest energy point along the reaction path) and confirming it has exactly one imaginary vibrational frequency. faccts.de The energy difference between the reactants and the transition state gives the activation energy (Ea), which is critical for understanding the reaction rate. By mapping the full path, one can determine if the reaction proceeds in a single step or through multiple steps involving intermediates.
| Reaction Step | Structure | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants | 0.0 | This compound + Acyl Chloride |
| 2 | Transition State 1 (TS1) | +15.2 | Formation of tetrahedral intermediate |
| 3 | Intermediate | -5.8 | Protonated amide intermediate |
| 4 | Transition State 2 (TS2) | +8.3 | Chloride-assisted proton transfer |
| 5 | Products | -20.1 | N-acylated isoxazole + HCl |
Quantitative Structure-Activity Relationship (QSAR) Studies for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with its activity or, in this context, reactivity. bioorganica.com.ua While often used for biological activity, a QSAR model could be developed to predict the reactivity of a series of substituted 3-amino-isoxazoles, including this compound.
To build a reactivity QSAR model, a set of isoxazole derivatives with known experimental reaction rates would be used as a training set. mdpi.com For each molecule, a variety of descriptors would be calculated, including electronic (e.g., HOMO/LUMO energies, partial charges from DFT), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. nih.govmdpi.com Statistical methods, such as multiple linear regression, are then used to build an equation that links these descriptors to the observed reactivity. The predictive power of the resulting model is validated using an external test set of molecules and statistical metrics like the squared correlation coefficient (r²) and the predictive squared correlation coefficient (q²). tandfonline.com
| Model Equation: log(k) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... | |
|---|---|
| Statistical Parameter | Value |
| r² (Goodness of fit) | 0.92 |
| q² (Internal validation) | 0.85 |
| Selected Descriptors | Coefficient (β) |
| LUMO Energy (eV) | -0.45 |
| Partial Charge on Amine Nitrogen | -2.10 |
| Molecular Surface Area (Ų) | +0.05 |
Applications in Chemical Sciences and Materials Research
Utility as Key Synthetic Building Blocks and Intermediates in Organic Synthesis
5-Propylisoxazol-3-amine serves as a crucial starting material and intermediate in organic synthesis. The primary amine group is a versatile functional handle that can undergo a wide array of chemical transformations.
One key application is its conversion into other reactive intermediates. For instance, it can be reacted with phosgene (B1210022) to produce 3-isocyanato-5-propylisoxazole. smolecule.com This isocyanate is a highly reactive species that can participate in various addition reactions to form ureas, carbamates, and other derivatives, thereby acting as a gateway to more complex molecular frameworks. smolecule.com
The amine group can also participate in standard reactions such as acylation and reductive amination. For example, coupling reactions with carboxylic acids, such as 5-propylisoxazole-3-carboxylic acid, are employed to form amide bonds. This strategy has been utilized in the synthesis of potent and selective inhibitors for biological targets like BRD4, demonstrating the value of the 5-propylisoxazole scaffold in medicinal chemistry. nih.gov The general reactivity of primary amines allows for their use in multicomponent reactions (MCRs), such as the Ugi reaction, which enables the rapid assembly of complex, drug-like molecules from simple starting materials. Although direct examples with this compound are not prevalent in the reviewed literature, the reactivity of its amino group is analogous to other primary amines used in these efficient synthetic strategies.
| Reaction Type | Reagent(s) | Product Type | Significance |
| Isocyanate Formation | Phosgene | Isocyanate | Creates a highly reactive intermediate for further synthesis. smolecule.com |
| Amide Coupling | Carboxylic Acids (e.g., with HBTU, DIPEA) | Amides | Forms stable amide bonds, crucial for building larger molecules, including bioactive compounds. nih.gov |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amines | Provides a controlled method for N-alkylation, avoiding over-alkylation issues. |
| Multicomponent Reactions (e.g., Ugi) | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amides | Allows for rapid molecular diversification and the creation of complex structures in a single step. |
Integration into Novel Catalytic Systems as Ligands or Organocatalysts
The presence of both a nitrogen-containing heterocycle and an amine group suggests that this compound could be integrated into catalytic systems. The nitrogen atoms can act as coordination sites for metal centers, making the molecule a potential ligand in transition metal catalysis. While specific examples of this compound being used as a ligand are not detailed in the available research, related isoxazole (B147169) structures have been explored for this purpose. ambeed.com
Furthermore, the primary amine functionality opens the door to its use in organocatalysis. Amine-functionalized materials, such as propylamine-grafted cellulose (B213188), have been successfully employed as catalysts in multicomponent reactions for the synthesis of heterocyclic compounds like isoxazol-5(4H)-ones. mdpi.comresearchgate.net This demonstrates the catalytic potential of the propylamine (B44156) moiety. mdpi.comresearchgate.net By immobilizing this compound onto a solid support or incorporating it into a larger molecular framework, it could be developed into a recyclable organocatalyst for various organic transformations. fluorochem.co.uk The field of metal-free catalysis for the synthesis of N-heterocyclic frameworks is rapidly expanding, offering opportunities for new amine-based catalysts. researchgate.net
Exploration in Advanced Materials Science (e.g., Nonlinear Optical Materials)
Organic molecules with extended π-conjugated systems are of significant interest in materials science for their nonlinear optical (NLO) properties. researchgate.netresearchgate.net These materials can alter the properties of light, which is crucial for applications in photonics, data processing, and optical communications. researchgate.nettcichemicals.com
While this compound itself is not a large conjugated system, it can be a key building block for creating such materials. Arylideneisoxazol-5(4H)-one derivatives, which can be synthesized from related precursors, are noted for their NLO applications. mdpi.compreprints.org Theoretical studies on complex heterocyclic systems containing propyl-substituted rings have shown potential for high hyperpolarizability, a key characteristic of NLO materials. researchgate.net By chemically modifying this compound to extend its π-system—for example, by forming Schiff bases with aromatic aldehydes or incorporating it into polymers—new advanced materials could be developed. chemscene.com The field of organic NLO materials is diverse, including compounds ranging from urea (B33335) to complex dyes and polymers, indicating a broad scope for new molecular designs based on the isoxazole framework. researchgate.netsamaterials.comrsc.org
| Material Class | Potential Role of this compound | Target Application |
| Nonlinear Optical (NLO) Materials | Building block for larger π-conjugated systems. | Optical switching, frequency conversion, data processing. researchgate.netresearchgate.net |
| Organic Polymers | Monomer unit for synthesizing polymers with specific thermal or mechanical properties. | Advanced functional polymers. |
| Electronic Materials | Component in the synthesis of semiconducting materials. | Organic electronics. chemscene.com |
Development of Analytical Probes (e.g., Voltage-Sensitive Dyes)
The primary amine group on this compound makes it an excellent candidate for conjugation to other molecules, including fluorescent dyes and haptens, to create analytical probes. thermofisher.com Amine-reactive reagents, such as succinimidyl esters (SE) and isothiocyanates (ITC), readily react with primary amines to form stable covalent bonds. thermofisher.com
This reactivity allows for the straightforward labeling of biomolecules or the synthesis of custom probes. For instance, this compound could be attached to a fluorophore to study biological systems or to a solid support for use in affinity chromatography. While there are no specific reports of it being used in voltage-sensitive dyes, the principle of its chemical functionality allows for its incorporation into such complex molecular architectures. The development of such probes often involves a reactive "handle," like the amine on this compound, for linking to a reporter molecule. thermofisher.com
Contribution to the Synthesis of Diverse Heterocyclic Frameworks
Heterocyclic compounds are foundational to medicinal chemistry, agrochemicals, and materials science. mdpi.commsu.edu this compound is a valuable precursor for synthesizing a wide variety of other heterocyclic systems. The reactivity of the amino group, combined with the isoxazole ring, allows for various cyclization and condensation reactions.
For example, heterocyclic amines can be converted to diazonium salts, which are versatile intermediates for creating fused-ring systems or introducing other functional groups. sifisheriessciences.com The amine can also act as a binucleophile in condensation reactions with dicarbonyl compounds or their equivalents to construct new rings. Research on related amino-isoxazoles has shown their ability to participate in multicomponent heterocyclizations to yield fused heterocycles. Furthermore, the isoxazole ring itself can sometimes be induced to undergo rearrangement or ring-opening, providing pathways to entirely different heterocyclic cores. The synthesis of diverse frameworks, such as pyrazoles, pyrroles, pyrimidines, and triazines, often relies on amine-containing precursors. sifisheriessciences.combeilstein-journals.orgorganic-chemistry.org The use of isoxazole derivatives as flexible building blocks is a common strategy for accessing novel sp³-rich heterocyclic frameworks, which are of increasing interest in drug discovery. mdpi.comrsc.org
Future Research Directions and Emerging Trends for 5 Propylisoxazol 3 Amine
Development of Highly Efficient and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 5-propylisoxazol-3-amine, future research will likely concentrate on "green" chemistry principles to improve upon existing synthetic protocols. Traditional methods for synthesizing 3-amino-5-alkylisoxazoles often rely on the careful control of reaction parameters like pH and temperature to ensure regioselectivity.
Exploration of Novel Reaction Pathways and Catalytic Systems
Beyond improving existing synthetic methods, the discovery of novel reaction pathways and catalytic systems is crucial for expanding the chemical space accessible from this compound. Current research in isoxazole (B147169) synthesis points towards several exciting possibilities:
Metal-Free Catalysis: To circumvent the toxicity and cost associated with metal catalysts, metal-free reaction pathways are highly desirable. researchgate.net
Photocatalysis and Electrochemistry: These green technologies offer alternative energy sources to drive chemical reactions. vapourtec.comchemrxiv.orgchemrxiv.org Photocatalytic methods, using light to initiate reactions, and electrochemical synthesis, which employs electricity, are being explored for the synthesis of isoxazole and isoxazoline (B3343090) derivatives. chemrxiv.orgacs.orgresearchgate.net These approaches could lead to novel, highly selective transformations for this compound.
Cycloaddition Reactions: The [3+2] cycloaddition reaction is a fundamental method for constructing the isoxazole ring. researchgate.nettandfonline.com Future research could focus on developing new catalytic systems, including organocatalysts, to control the regioselectivity and stereoselectivity of these reactions for substituted aminoisoxazoles. rsc.org
Advanced Computational Modeling for Structure-Reactivity Correlations
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. For this compound, computational studies can provide deep insights into its electronic structure and how this influences its behavior in chemical reactions.
DFT studies have been successfully applied to other aminoisoxazole derivatives to understand their interactions and selectivity. scilit.commdpi.comnih.gov Future computational work on this compound could focus on:
Reaction Mechanism Elucidation: Modeling potential reaction pathways to understand the underlying mechanisms and predict the most favorable conditions. figshare.com
Structure-Property Relationships: Correlating the compound's structure with its chemical and physical properties to guide the design of new derivatives with desired characteristics.
Spectroscopic Analysis: Aiding in the interpretation of experimental spectroscopic data (NMR, IR) for the accurate characterization of new compounds.
Design and Synthesis of Complex Architectures Incorporating the Aminoisoxazole Scaffold
The this compound core is a valuable building block for the construction of more complex molecular architectures with potential applications in drug discovery and materials science. Future research will likely explore its use in:
Multicomponent Reactions (MCRs): MCRs allow for the efficient assembly of complex molecules from three or more starting materials in a single step. nih.gov Integrating this compound into MCRs could rapidly generate diverse libraries of novel compounds for biological screening. nih.gov
Synthesis of Fused Heterocycles: The amino group of this compound provides a handle for further reactions to construct fused heterocyclic systems, which are prevalent in many biologically active molecules. mdpi.com
Development of Novel Analogues: Systematic modification of the propyl group and the amino function will lead to a wide range of analogues, allowing for the fine-tuning of properties for specific applications, such as in the development of new therapeutics. mdpi.comnih.govscirp.org
Integration into New Chemical Technologies and Methodologies
The translation of novel chemical discoveries from the laboratory to industrial application often relies on the adoption of modern chemical technologies. For this compound, future advancements will be tied to its integration with:
Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. acs.orgacs.org Developing continuous flow methods for the synthesis and functionalization of this compound will be a key step towards its large-scale production. mdpi.com
Automated Synthesis and High-Throughput Screening: The use of automated synthesis platforms can accelerate the discovery of new reactions and the optimization of reaction conditions. acs.org Coupling automated synthesis with high-throughput screening (HTS) will enable the rapid evaluation of large libraries of this compound derivatives for biological activity or material properties. amerigoscientific.comsigmaaldrich.comnumberanalytics.com
Q & A
Q. Advanced: How can reaction conditions be tailored to minimize side products like regioisomeric isoxazoles?
Controlling regioselectivity demands precise stoichiometry of reagents and temperature modulation. For instance, using anhydrous conditions with catalytic acetic acid at 60–70°C promotes selective formation of the 3-amine isomer over 5-amino regioisomers. Kinetic studies via in-situ FTIR or NMR can track intermediates, enabling real-time adjustments to suppress side reactions .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
NMR : H NMR confirms the propyl chain (δ 0.9–1.7 ppm for -CH-CH-CH) and isoxazole protons (δ 6.2–6.5 ppm for C4-H). C NMR identifies the amine-bearing C3 (δ 160–165 ppm) .
IR : Stretching vibrations at ~3350 cm (N-H) and 1650 cm (C=N) validate the amine and isoxazole ring .
Mass Spectrometry : ESI-MS in positive mode shows [M+H] at m/z 140.1 (calculated for CHNO) .
Q. Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement defines bond angles, torsion angles, and hydrogen-bonding networks. For this compound, SCXRD can distinguish between planar isoxazole rings and non-planar conformers induced by steric effects from the propyl group .
Basic: What computational methods predict the bioactivity of this compound?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2 or kinases) identifies potential binding affinities. Parameterization includes:
Q. Advanced: How can QSAR models guide structural modifications for enhanced activity?
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donor count correlate substituent effects. For instance, adding electron-withdrawing groups to the isoxazole ring may improve binding to hydrophobic enzyme pockets .
Basic: What protocols ensure the compound’s stability during storage?
Methodological Answer:
Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Purity >98% (HPLC) reduces autocatalytic decomposition. Stability assays via accelerated aging (40°C/75% RH for 30 days) monitor degradation by HPLC .
Q. Advanced: How to identify and characterize degradation products?
LC-MS/MS with collision-induced dissociation (CID) fragments degradants. For example, oxidation at the isoxazole C4 position yields a lactam derivative (m/z 156.1), identifiable via isotopic patterns and MS spectra .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
